methyl 4-chloro-3-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-chloro-3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound contains 45 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and chlorine . Its unique structure makes it a valuable subject of study in various fields.
Preparation Methods
The synthesis of methyl 4-chloro-3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate involves several steps:
Initial Reaction: The process begins with the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene triethanol ether.
Intermediate Formation: This intermediate is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Chemical Reactions Analysis
Methyl 4-chloro-3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-chloro-3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes and receptors .
Comparison with Similar Compounds
Methyl 4-chloro-3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate can be compared with other similar compounds, such as:
- 6-chloro-4-methanesulfonyl-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 6-chloro-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of functional groups in methyl 4-chloro-3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate makes it particularly valuable for certain applications.
Properties
Molecular Formula |
C18H17ClN2O6S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
methyl 4-chloro-3-[(4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H17ClN2O6S/c1-26-18(23)11-7-8-12(19)13(9-11)20-17(22)16-10-21(28(2,24)25)14-5-3-4-6-15(14)27-16/h3-9,16H,10H2,1-2H3,(H,20,22) |
InChI Key |
LLHRFHLTMMDBOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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